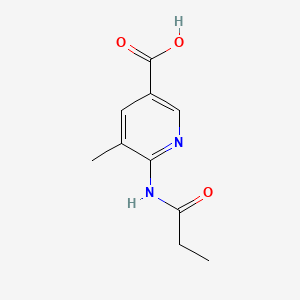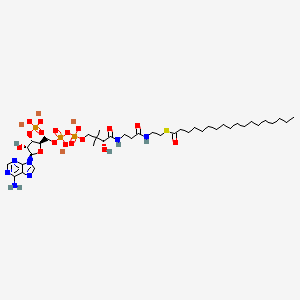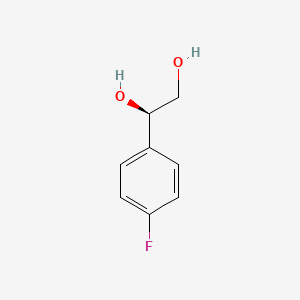![molecular formula C13H22Cl2N2O2 B573453 C-[4-(4-Methoxy-benzyl)-morpholin-2-yl]-methylamine dihydrochloride CAS No. 174560-85-1](/img/structure/B573453.png)
C-[4-(4-Methoxy-benzyl)-morpholin-2-yl]-methylamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
C-[4-(4-Methoxy-benzyl)-morpholin-2-yl]-methylamine dihydrochloride, also known as MBMM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MBMM is a derivative of morpholine and benzyl, and its synthesis method involves the reaction of morpholine with 4-methoxybenzyl chloride in the presence of a base.
作用機序
The mechanism of action of C-[4-(4-Methoxy-benzyl)-morpholin-2-yl]-methylamine dihydrochloride is not fully understood, but it is believed to act as a modulator of various signaling pathways in cells. C-[4-(4-Methoxy-benzyl)-morpholin-2-yl]-methylamine dihydrochloride has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. C-[4-(4-Methoxy-benzyl)-morpholin-2-yl]-methylamine dihydrochloride has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
C-[4-(4-Methoxy-benzyl)-morpholin-2-yl]-methylamine dihydrochloride has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. C-[4-(4-Methoxy-benzyl)-morpholin-2-yl]-methylamine dihydrochloride has been shown to reduce the production of pro-inflammatory cytokines and to increase the activity of antioxidant enzymes. C-[4-(4-Methoxy-benzyl)-morpholin-2-yl]-methylamine dihydrochloride has also been shown to protect neurons from oxidative stress and to improve cognitive function in animal models.
実験室実験の利点と制限
C-[4-(4-Methoxy-benzyl)-morpholin-2-yl]-methylamine dihydrochloride has several advantages for lab experiments, including its high yield and purity, its stability under various conditions, and its potential applications in various fields. However, C-[4-(4-Methoxy-benzyl)-morpholin-2-yl]-methylamine dihydrochloride also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and characterization.
将来の方向性
There are several future directions for the research on C-[4-(4-Methoxy-benzyl)-morpholin-2-yl]-methylamine dihydrochloride, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, and the elucidation of its mechanism of action. In medicinal chemistry, C-[4-(4-Methoxy-benzyl)-morpholin-2-yl]-methylamine dihydrochloride could be further studied as a potential drug candidate for the treatment of other diseases, such as Parkinson's disease and Huntington's disease. In materials science, C-[4-(4-Methoxy-benzyl)-morpholin-2-yl]-methylamine dihydrochloride could be used as a building block for the synthesis of new materials with specific properties, such as conductivity or magnetism. In catalysis, C-[4-(4-Methoxy-benzyl)-morpholin-2-yl]-methylamine dihydrochloride could be further investigated as a catalyst for various chemical reactions, including the synthesis of pharmaceuticals and fine chemicals.
Conclusion:
C-[4-(4-Methoxy-benzyl)-morpholin-2-yl]-methylamine dihydrochloride is a chemical compound that has shown potential applications in various fields, including medicinal chemistry, materials science, and catalysis. Its synthesis method involves the reaction of morpholine with 4-methoxybenzyl chloride in the presence of a base. C-[4-(4-Methoxy-benzyl)-morpholin-2-yl]-methylamine dihydrochloride has various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. It has several advantages for lab experiments, but also some limitations. Future research on C-[4-(4-Methoxy-benzyl)-morpholin-2-yl]-methylamine dihydrochloride could lead to the development of new drugs, materials, and catalysts, as well as a better understanding of its mechanism of action.
合成法
The synthesis of C-[4-(4-Methoxy-benzyl)-morpholin-2-yl]-methylamine dihydrochloride involves the reaction of morpholine with 4-methoxybenzyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with methylamine to form C-[4-(4-Methoxy-benzyl)-morpholin-2-yl]-methylamine dihydrochloride. The yield of C-[4-(4-Methoxy-benzyl)-morpholin-2-yl]-methylamine dihydrochloride is typically high, and the purity can be improved by recrystallization.
科学的研究の応用
C-[4-(4-Methoxy-benzyl)-morpholin-2-yl]-methylamine dihydrochloride has shown potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, C-[4-(4-Methoxy-benzyl)-morpholin-2-yl]-methylamine dihydrochloride has been studied as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In materials science, C-[4-(4-Methoxy-benzyl)-morpholin-2-yl]-methylamine dihydrochloride has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, C-[4-(4-Methoxy-benzyl)-morpholin-2-yl]-methylamine dihydrochloride has been investigated as a catalyst for various chemical reactions.
特性
IUPAC Name |
[4-[(4-methoxyphenyl)methyl]morpholin-2-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2.2ClH/c1-16-12-4-2-11(3-5-12)9-15-6-7-17-13(8-14)10-15;;/h2-5,13H,6-10,14H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCRBOSGGXVJCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCOC(C2)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![tert-butyl N-[2-(2-methylhydrazinyl)-2-oxoethyl]carbamate](/img/structure/B573380.png)
![5-(1H-1,2,3-Triazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B573381.png)



![3,3'-Dimethyl[1,1'-binaphthalene]-2,2'-dithiol](/img/structure/B573388.png)
![(3S,7S,8R,9S,10R,13S,14S,17R)-3,7,17-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,17-dodecahydrocyclopenta[a]phenanthren-16-one](/img/structure/B573390.png)
